molecular formula C8H10ClN3O B1266862 N-(2-Chloroethyl)-N'-(3-pyridinyl)urea CAS No. 13908-58-2

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea

Cat. No. B1266862
CAS RN: 13908-58-2
M. Wt: 199.64 g/mol
InChI Key: GHKZUTAGOUFZGD-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea is a compound with potential antitumor properties and significant cytotoxicity against certain cancer cell lines (Gaudreault et al., 1988).

Synthesis Analysis

The synthesis of derivatives of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea involves reactions with various agents, such as alkylanilines and triphosgene. These synthesis processes have been explored for their potential in creating anticancer agents (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea and its derivatives has been analyzed using techniques like X-ray diffraction. This analysis has provided insights into the planarity of the urea cation and the role of hydrogen bonding in these compounds (Velikova et al., 1999).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including complexation and unfolding, to form multiply hydrogen-bonded complexes. Such reactions are crucial for understanding their potential biological activities and interactions (Corbin et al., 2001).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, have been explored in studies. These analyses are important for understanding the stability and solubility of these compounds (Ke & Xue, 2008).

Chemical Properties Analysis

The chemical properties, especially related to antitumor activity and interactions with biological targets, are a key focus of research. N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives have shown selective alkylation properties, which are important for their potential therapeutic applications (Mounetou et al., 2001).

Scientific Research Applications

Antitumor Activity

  • N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives have shown promising results in antitumor activity. Studies indicate that certain compounds with this structure are highly active against tumors such as AH13 hepatoma and L1210 leukemia. These compounds have demonstrated effectiveness in both intraperitoneal and intravenous systems (Miyahara, Kamiya, Maekawa, & Odashima, 1979).

Mechanism of Antitumor Action

  • Research into the mechanism of antitumor action of these compounds has been conducted. For example, one study explored the chemical reactions of these compounds with biological model compounds, suggesting a possible mechanism of antitumor action based on their interactions (Miyahara, Sueyoshi, & Kamiya, 1985).

Antiallergic Potential

  • Some derivatives of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea have been found to exhibit potential antiallergic activity. These findings suggest a broader scope of therapeutic applications beyond antitumor effects (Lesher, Singh, & Mielens, 1982).

Antimitotic Agents

  • N-aryl-N'-(2-chloroethyl)ureas, a category that includes N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, are being studied as antimitotic agents. These compounds are known to alter the cytoskeleton by inducing microtubule depolymerization through selective alkylation of beta-tubulin. This opens up possibilities for their use in cancer therapy (Mounetou, Legault, Lacroix, & C.-Gaudreault, 2001).

Effects on Microtubule Stability

Potential in Drug-resistant Cancers

Metabolism and Disposition

  • The disposition and metabolism of 1-aryl-3-(2-chloroethyl)ureas, which include N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, have been studied. Understanding their metabolic pathways is crucial for assessing their potential and safety as antineoplastic agents (Maurizis, Rapp, Azim, Gaudreault, Veyre, & Madelmont, 1998).

properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-3-5-11-8(13)12-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKZUTAGOUFZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930314
Record name N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea

CAS RN

13908-58-2
Record name NSC83110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 150 g of 3-aminopyridine dissolved in 1000 ml of tuluene, 176 g of 2-chloroethylisocyanate was added dropwise over 30 minutes under cooling. After stirring at room temperature for 5 hours, the precipitated crystals were collected by filtration to give 318 g of N-(2-chloroethyl)-N'-(3-pyridyl) urea.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Chloro-2-isocyanato-ethane (560 mg, 5.31 mmol) was added dropwise to a stirred solution of pyridin-3-ylamine (500 mg, 5.31 mmol) in toluene (10 mL) over a period of 30 minutes at 0° C. The reaction temperature was maintained at room temperature for 5 hours. The reaction was monitored by TLC (100% ethyl acetate). The reaction mixture was filtered, washed with toluene and dried under reduced pressure to afford 1.0 g (98% yield) of 1-(2-Chloro-ethyl)-3-pyridin-3-yl-urea.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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